
2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Troxacitabine involves multiple steps, starting from the appropriate pyrimidine and oxathiolane derivatives. The key steps include the formation of the oxathiolane ring and its subsequent attachment to the pyrimidine base. The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of Troxacitabine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Troxacitabine undergoes various chemical reactions, including:
Oxidation: Troxacitabine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxathiolane ring or the pyrimidine base.
Substitution: Substitution reactions often involve the hydroxymethyl group, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various Troxacitabine analogs, each with potentially different biological activities .
Applications De Recherche Scientifique
Troxacitabine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs.
Biology: Investigated for its effects on cellular processes and DNA synthesis.
Medicine: Explored as a potential treatment for viral infections and certain types of cancer.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
Troxacitabine exerts its effects by incorporating into DNA during replication. This incorporation leads to chain termination, effectively inhibiting DNA synthesis. The molecular targets include viral DNA polymerases and cellular DNA polymerases, making it effective against both viral infections and cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lamivudine: Another nucleoside analog used primarily for treating HIV and hepatitis B.
Zidovudine: Used for HIV treatment, known for its incorporation into viral DNA.
Emtricitabine: Similar to Lamivudine, used for HIV treatment.
Uniqueness
Troxacitabine is unique due to its oxathiolane ring, which provides different pharmacokinetic properties compared to other nucleoside analogs. This structural difference can lead to variations in absorption, distribution, metabolism, and excretion, potentially offering advantages in specific therapeutic contexts .
Propriétés
Numéro CAS |
137623-42-8 |
|---|---|
Formule moléculaire |
C9H12N2O4S |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O4S/c1-5-2-11(9(14)10-8(5)13)6-4-16-7(3-12)15-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7+/m1/s1 |
Clé InChI |
GCMLYCFXOXELDY-RQJHMYQMSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2CS[C@H](O2)CO |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CSC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




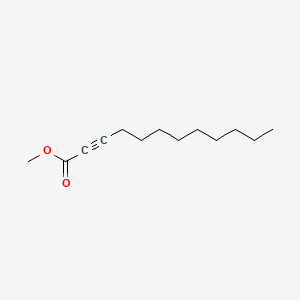
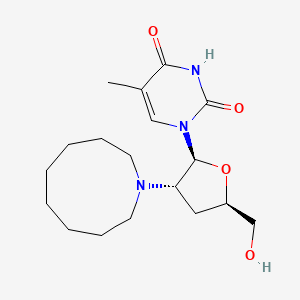

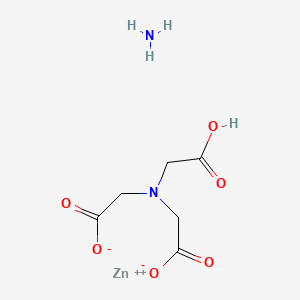


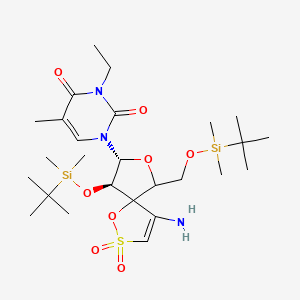
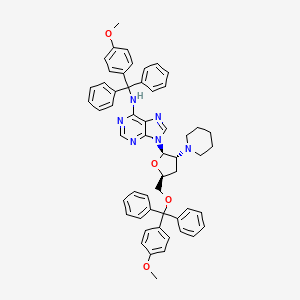

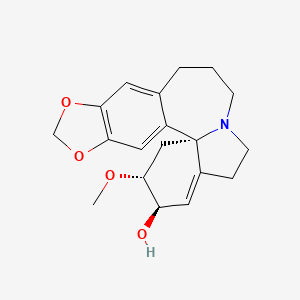
![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)

